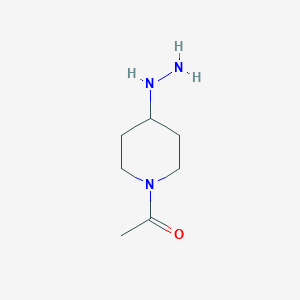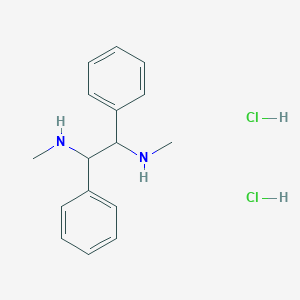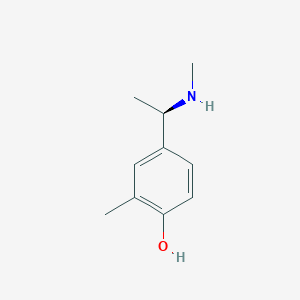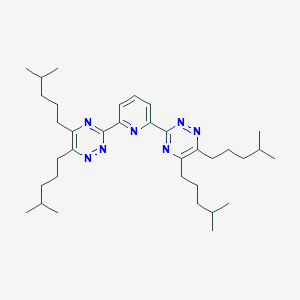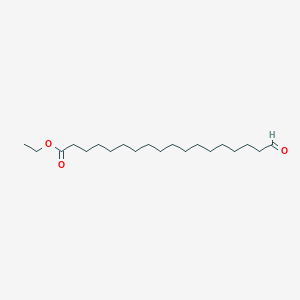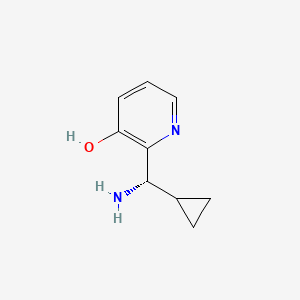
(S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol is a chiral organic compound that features a pyridin-3-ol core with an amino(cyclopropyl)methyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridin-3-ol and cyclopropylamine.
Formation of the Amino(cyclopropyl)methyl Group: This step involves the reaction of cyclopropylamine with a suitable protecting group to form the amino(cyclopropyl)methyl intermediate.
Coupling Reaction: The intermediate is then coupled with pyridin-3-ol under specific reaction conditions, such as the presence of a base and a coupling agent like EDCI or DCC.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridin-3-ol can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4 can be used under mild conditions.
Reduction: Common reducing agents include NaBH4 or LiAlH4.
Substitution: Conditions typically involve the use of bases like NaH or K2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridin-3-one derivative, while reduction could produce a cyclopropylmethylamine derivative.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action for (S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Aminomethyl)pyridin-3-ol
- 2-(Cyclopropylmethyl)pyridin-3-ol
- 2-(Amino(cyclopropyl)methyl)pyridine
Uniqueness
(S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol is unique due to its specific chiral center and the presence of both an amino and a cyclopropyl group, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
2-[(S)-amino(cyclopropyl)methyl]pyridin-3-ol |
InChI |
InChI=1S/C9H12N2O/c10-8(6-3-4-6)9-7(12)2-1-5-11-9/h1-2,5-6,8,12H,3-4,10H2/t8-/m0/s1 |
Clé InChI |
JQAOUASWBLXWKQ-QMMMGPOBSA-N |
SMILES isomérique |
C1CC1[C@@H](C2=C(C=CC=N2)O)N |
SMILES canonique |
C1CC1C(C2=C(C=CC=N2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B12966283.png)
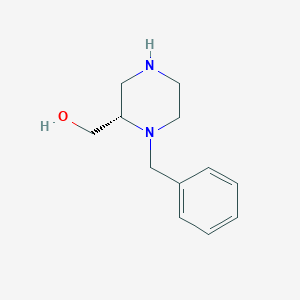
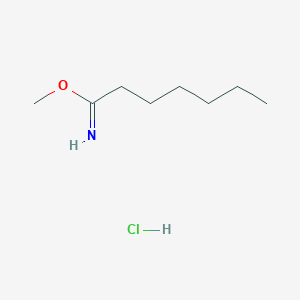

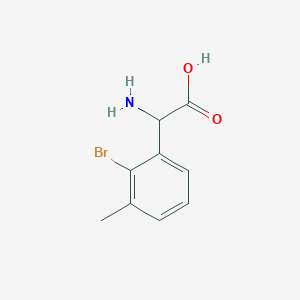
![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)
